molecular formula C14H8BrNO2 B2833834 2-(3-bromophenyl)-4H-3,1-benzoxazin-4-one CAS No. 53463-67-5

2-(3-bromophenyl)-4H-3,1-benzoxazin-4-one

Cat. No.: B2833834
CAS No.: 53463-67-5
M. Wt: 302.127
InChI Key: PLJJOOVEIBZBDF-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-4H-3,1-benzoxazin-4-one is a heterocyclic compound featuring a benzoxazinone core substituted with a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-bromophenyl)-4H-3,1-benzoxazin-4-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-bromoaniline with salicylic acid derivatives under dehydrating conditions to form the benzoxazinone ring.

Industrial Production Methods: Industrial production may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the benzoxazinone ring to more saturated analogs, typically using hydrogenation or metal hydrides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Saturated benzoxazinone analogs.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Bromophenyl)-4H-3,1-benzoxazin-4-one has been explored for its potential in several scientific domains:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Industry: Utilized in the synthesis of advanced materials, including polymers and dyes.

Comparison with Similar Compounds

    2-Phenyl-4H-3,1-benzoxazin-4-one: Lacks the bromine substituent, potentially altering its reactivity and biological activity.

    2-(4-Bromophenyl)-4H-3,1-benzoxazin-4-one: The bromine is positioned differently, which can affect its chemical properties and interactions.

Uniqueness: 2-(3-Bromophenyl)-4H-3,1-benzoxazin-4-one is unique due to the specific positioning of the bromine atom, which can influence its reactivity and potential applications. This positional isomerism can lead to differences in biological activity and chemical behavior, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

2-(3-bromophenyl)-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrNO2/c15-10-5-3-4-9(8-10)13-16-12-7-2-1-6-11(12)14(17)18-13/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLJJOOVEIBZBDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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